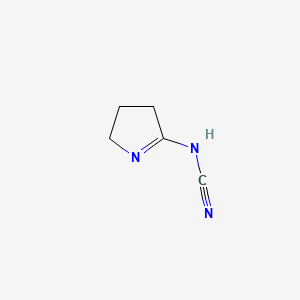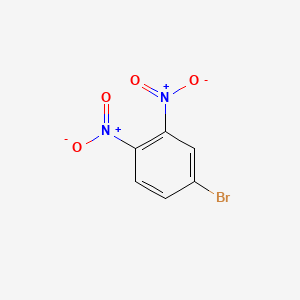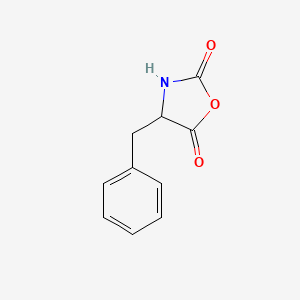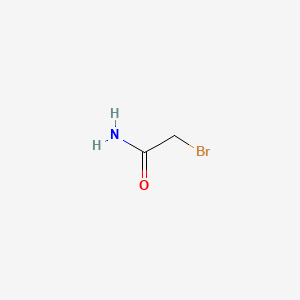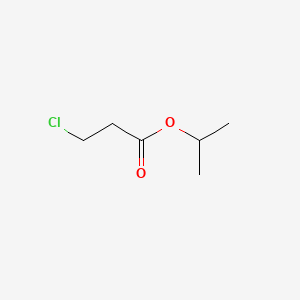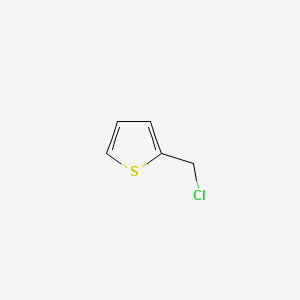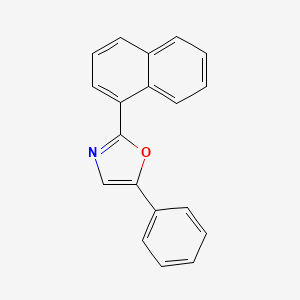
2,4'-Dihydroxybiphenyl
説明
Synthesis Analysis
The synthesis of derivatives similar to 2,4'-Dihydroxybiphenyl involves regioselective synthesis techniques. For example, 4-hydroxybiphenyl-2-carboxylates have been synthesized via base-mediated oxygenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates, demonstrating a novel method for producing biaryl phenols with a hydroxyl group installed on the originally phosphorus-bound carbon through an oxygenative and dehydrogenative transformation (Joshi, Nanubolu, & Menon, 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4'-Dihydroxybiphenyl, such as 2,3-dichloro-3',4'-dihydroxybiphenyl, has been determined, showcasing intramolecular O-H···O hydrogen bonding and π-π stacking between chlorinated benzene rings. The dihedral angle between the benzene rings in these compounds indicates the spatial orientation of the hydroxyl groups, which is crucial for their chemical behavior (Dhakal, Parkin, & Lehmler, 2019).
Chemical Reactions and Properties
The chemical reactivity of 2,4'-Dihydroxybiphenyl derivatives can be significantly influenced by the presence of hydroxyl groups. For instance, 2,2'-[biphenyl-4,4'-diylbis(oxy)]bis[N-(2-aminoalkyl)acetamides], synthesized from 4,4’-dihydroxybiphenyl, exhibit specific reactivity patterns due to their hemolytic properties, which are absent in similar aminoalkoxybiphenyls, indicating the influence of hydroxyl groups on chemical reactivity (Zanoza et al., 2016).
科学的研究の応用
Application in the Preparation of Polyether Liquid Crystals
- Summary of the Application: 2,4’-Dihydroxybiphenyl is used in the preparation of polyether liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals. Polyether liquid crystals are a type of liquid crystal that have polyether chains.
Preparation of 4,4’-Dihydroxybiphenyl
- Summary of the Application: 2,4’-Dihydroxybiphenyl can be used in the preparation of 4,4’-Dihydroxybiphenyl . This compound is important in various fields, including the manufacture of polymers and as an intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures: 4,4’-Dihydroxybiphenyl is prepared by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent . This process minimizes the formation of byproducts and permits easy purification of the intended product .
Use in Temperature Responsive Hydrogel System
- Summary of the Application: 2,4’-Dihydroxybiphenyl can be used in the synthesis of temperature responsive hydrogel systems . These systems have a variety of potential applications, including drug delivery and tissue engineering.
Use in Herbicides
- Summary of the Application: 2,4’-Dihydroxybiphenyl is used in the formulation of herbicides . These herbicides are important in the control of noxious weeds causing public health problems such as common ragweed and poison-ivy .
Use in Temperature Responsive Hydrogel System
Safety And Hazards
特性
IUPAC Name |
2-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPNNNTBHXSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209991 | |
| Record name | Biphenyl, 2,4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-Dihydroxybiphenyl | |
CAS RN |
611-62-1 | |
| Record name | [1,1′-Biphenyl]-2,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl, 2,4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



